[(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
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Overview
Description
[(1R,5S,6S)-3-methyl-3-azabicyclo[310]hexan-6-yl]methanol is a bicyclic compound with a unique structure that includes a nitrogen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol typically involves the formation of the bicyclic structure followed by the introduction of the hydroxyl group. One common method involves the use of a cyclization reaction to form the bicyclic core, followed by functionalization to introduce the hydroxyl group. Specific reagents and conditions can vary, but common steps include:
Cyclization Reaction: This step often involves the use of a base to induce the formation of the bicyclic structure.
Functionalization: Introduction of the hydroxyl group can be achieved through various methods, such as oxidation or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can improve yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, such as halides or sulfonates, can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
[(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group and the nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexane]: Lacks the hydroxyl group, which can significantly alter its reactivity and interactions.
[(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]ethanol: Has an ethyl group instead of a hydroxyl group, affecting its solubility and reactivity.
Uniqueness
[(1R,5S,6S)-3-methyl-3-azabicyclo[310]hexan-6-yl]methanol is unique due to its specific bicyclic structure and the presence of both a nitrogen atom and a hydroxyl group
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol |
InChI |
InChI=1S/C7H13NO/c1-8-2-5-6(3-8)7(5)4-9/h5-7,9H,2-4H2,1H3/t5-,6+,7? |
InChI Key |
NBDARIFQUROSPQ-MEKDEQNOSA-N |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1)C2CO |
Canonical SMILES |
CN1CC2C(C1)C2CO |
Origin of Product |
United States |
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